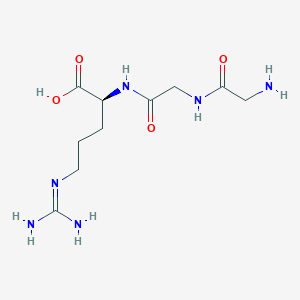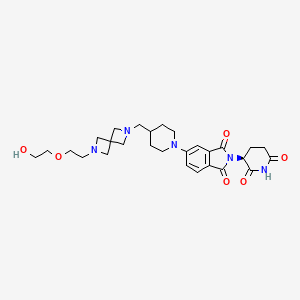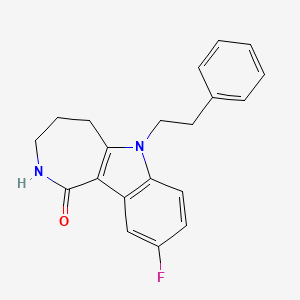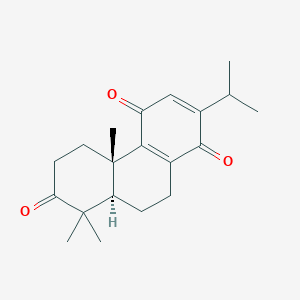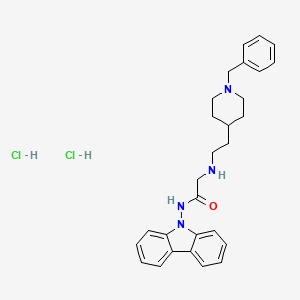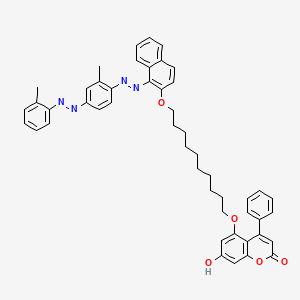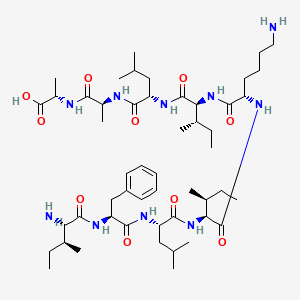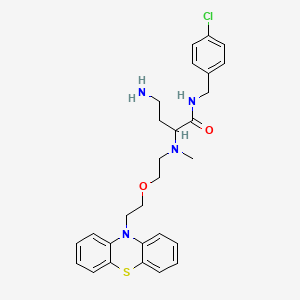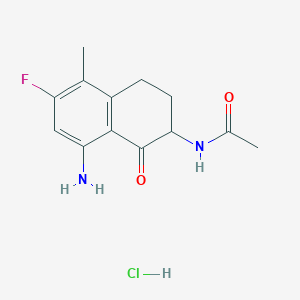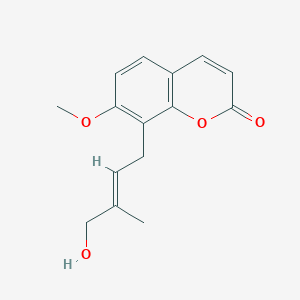
Micromarin F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Micromarin F is a naturally occurring compound classified under the coumarins, a large group of 1-benzopyran derivatives found in plants. It is synthesized from osthole and has been identified for its significant biological activities, particularly as an antifoulant against marine organisms such as Balanus albicostatus and Bugula neritina .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Micromarin F is synthesized from osthole, a coumarin derivative. The synthesis involves several steps, including the prenylation of osthole to introduce the necessary functional groups . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction of osthole from natural sources, followed by chemical modification to produce this compound. This process may include steps such as purification, isolation, and chemical synthesis under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Micromarin F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Micromarin F has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of coumarins and their derivatives.
Wirkmechanismus
Micromarin F exerts its effects through various molecular targets and pathways. Its antifouling activity is primarily attributed to its ability to disrupt the settlement and growth of marine organisms. This is achieved by interfering with the cellular processes of these organisms, leading to their inhibition or death . The exact molecular targets and pathways involved in these effects are still under investigation, but they likely involve interactions with key enzymes and receptors in the target organisms .
Vergleich Mit ähnlichen Verbindungen
Micromarin F is unique among coumarins due to its specific antifouling properties. Similar compounds include:
Osthole: The precursor to this compound, known for its wide range of biological activities.
Umbelliferone: Another coumarin derivative with notable antioxidant and antimicrobial properties.
Scopoletin: A coumarin compound with anti-inflammatory and antimicrobial effects
This compound stands out due to its potent antifouling activity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C15H16O4 |
|---|---|
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
8-[(E)-4-hydroxy-3-methylbut-2-enyl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-10(9-16)3-6-12-13(18-2)7-4-11-5-8-14(17)19-15(11)12/h3-5,7-8,16H,6,9H2,1-2H3/b10-3+ |
InChI-Schlüssel |
NYBDJZVNEBTWCZ-XCVCLJGOSA-N |
Isomerische SMILES |
C/C(=C\CC1=C(C=CC2=C1OC(=O)C=C2)OC)/CO |
Kanonische SMILES |
CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


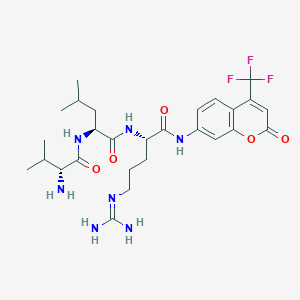
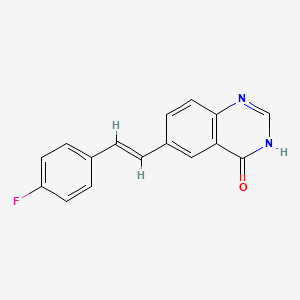
![N-(1-[1,1-di(pyridin-2-yl)ethyl]-6-{1-methyl-6-oxo-5-[(piperidin-4-yl)amino]-1,6-dihydropyridin-3-yl}-1H-indol-4-yl)ethanesulfonamide](/img/structure/B12382674.png)
